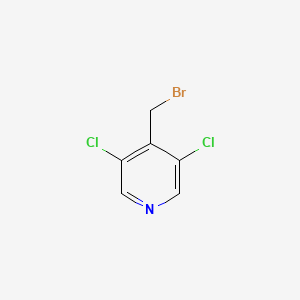

4-(Bromomethyl)-3,5-dichloropyridine

描述

Importance of Substituted Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in numerous natural products, including essential vitamins and alkaloids. In synthetic chemistry, pyridine and its derivatives are indispensable scaffolds for drug design and the creation of functional materials. The nitrogen atom in the ring imparts a slightly basic character and influences the electron density, making the ring generally electron-deficient compared to benzene (B151609). This electronic nature dictates its reactivity, favoring nucleophilic substitution, particularly at the 2- and 4-positions, while rendering electrophilic substitution more challenging.

The ability to install a wide variety of functional groups onto the pyridine skeleton allows chemists to fine-tune a molecule's steric and electronic properties. This modulation is critical in medicinal chemistry, where substituted pyridines frequently act as bioisosteres for other functional groups, enhancing properties like water solubility, metabolic stability, and binding affinity to biological targets. Consequently, pyridine derivatives are integral components of a significant number of commercial pharmaceuticals and agrochemicals.

Strategic Position of Halogenated Pyridines as Key Synthetic Precursors

Halogenated pyridines are a critically important subclass of pyridine derivatives that function as exceptionally versatile synthetic intermediates. The carbon-halogen bond (C-X) is a key functional handle that opens up a diverse range of chemical transformations. Halogens, being good leaving groups, can be readily displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, they are ideal precursors for a multitude of powerful transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.

These reactions enable the facile formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity, allowing for the assembly of complex molecular frameworks from simple, readily available building blocks. The strategic placement of halogen atoms on the pyridine ring provides chemists with precise control over the synthetic route, making halopyridines indispensable for the efficient and targeted synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Specific Role of 4-(Bromomethyl)-3,5-dichloropyridine within Contemporary Chemical Research

Within the family of halogenated pyridines, this compound (CAS No. 159783-45-6) has emerged as a particularly valuable and specialized building block in contemporary chemical research. Its synthetic utility is derived from a combination of distinct structural features: a stable 3,5-dichloropyridine (B137275) core and a highly reactive 4-(bromomethyl) group.

The dichloropyridine ring provides a robust and sterically defined scaffold that is itself a common feature in many biologically active molecules. The two chlorine atoms enhance the electron-deficient nature of the ring and offer potential sites for further functionalization, although they are significantly less reactive than the bromine atom on the methyl substituent.

The primary reactive site of the molecule is the bromomethyl group (-CH₂Br). This functional group acts as a potent electrophile, making the compound an excellent reagent for introducing the 3,5-dichloropyridyl-4-methyl moiety into a target molecule via nucleophilic substitution reactions. Common transformations involve reacting it with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, amides), and S-nucleophiles (thiols) to form ethers, amines, and thioethers, respectively. This reactivity makes it a key intermediate in the multi-step synthesis of complex targets in the pharmaceutical and agrochemical industries. For instance, it is utilized in the development of novel herbicides and insecticides, where the dichloropyridine core contributes to the final product's biological activity.

Physicochemical and Spectroscopic Data

The following tables provide key data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 159783-45-6 researchgate.netdocbrown.info |

| Molecular Formula | C₆H₄BrCl₂N researchgate.netdocbrown.info |

| Molecular Weight | 240.91 g/mol researchgate.netdocbrown.info |

| Appearance | Pale-yellow to Yellow-brown Solid researchgate.net |

| IUPAC Name | This compound researchgate.net |

| InChI Key | VCZXDAITEVEASR-UHFFFAOYSA-N researchgate.net |

| Predicted XlogP | 2.7 rsc.org |

Table 2: Expected Spectroscopic Data

While experimentally obtained spectra are not widely published, the structural features of this compound allow for the prediction of its key spectroscopic characteristics.

| Technique | Expected Features |

| ¹H NMR | A singlet for the methylene (B1212753) protons (-CH₂Br), expected to appear in the range of δ 4.5-5.0 ppm. A singlet for the two equivalent aromatic protons (H-2 and H-6) on the pyridine ring, expected to appear in the downfield region, likely > δ 8.0 ppm. |

| ¹³C NMR | Four distinct signals are expected: one for the methylene carbon (-CH₂Br), and three for the pyridine ring carbons (C-2/6, C-3/5, and C-4). The methylene carbon signal would likely appear around δ 30-40 ppm. |

| Mass Spectrometry (EI-MS) | A complex molecular ion (M⁺) peak cluster would be observed due to the presence of three halogen atoms. The isotopes of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) would create a characteristic pattern for the molecular ion around m/z 239, 241, 243, and 245. |

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-3,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZXDAITEVEASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Mechanistic Investigations of 4 Bromomethyl 3,5 Dichloropyridine

Nucleophilic Substitution Reactions Involving 4-(Bromomethyl)-3,5-dichloropyridine

The chemical behavior of this compound is characterized by two principal sites of reactivity for nucleophilic attack: the benzylic-like carbon of the bromomethyl group and the carbon atoms of the pyridine (B92270) ring. The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly influences the reactivity of both sites.

Reactivity at the Bromomethyl Group

The bromomethyl group at the 4-position of the pyridine ring is a primary site for nucleophilic substitution. This reactivity is analogous to that of benzyl (B1604629) halides, where the carbon atom is activated towards nucleophilic attack due to the adjacent aromatic system.

Substitution with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electrophilic carbon of the bromomethyl group readily reacts with a variety of nucleophiles, leading to the displacement of the bromide ion. These reactions are fundamental in synthetic organic chemistry for the introduction of diverse functional groups.

Amines: Primary and secondary amines, such as piperidine, react with this compound to form the corresponding 4-((alkylamino)methyl) derivatives. These reactions typically proceed under mild conditions.

Thiols: Thiolates, generated from thiols like thiophenol, are potent nucleophiles that readily displace the bromide to form thioethers.

Alkoxides: Alkoxides, such as sodium methoxide, react to yield the corresponding ether derivatives.

The following table summarizes representative nucleophilic substitution reactions at the bromomethyl group:

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Amine | Piperidine |  |

Regioselectivity and Stereochemical Considerations (e.g., SN2 Pathways)

Nucleophilic attack can potentially occur at the bromomethyl group or at the chlorinated positions on the pyridine ring. However, reactions with most common nucleophiles under standard conditions show a high degree of regioselectivity for the bromomethyl position. This is because the SN2 reaction at the sp³-hybridized benzylic-like carbon is kinetically favored over the SNAr reaction at the sp²-hybridized ring carbons, which generally requires more forcing conditions.

The substitution at the bromomethyl carbon proceeds predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. This is supported by the following observations:

The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the substrate and the nucleophile. google.com

The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, leading to a single transition state. google.com

If the carbon were chiral, this mechanism would result in an inversion of stereochemistry. However, as the bromomethyl group is not a stereocenter, this aspect is not applicable.

The SN1 pathway is less likely for this primary halide unless strongly ionizing conditions and a very poor nucleophile are employed.

Nucleophilic Aromatic Substitution on the Pyridine Ring System

While substitution at the bromomethyl group is generally favored, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur at the carbon atoms of the pyridine ring, leading to the displacement of one of the chlorine atoms.

Activation by Halogen Substituents

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of two additional strongly electron-withdrawing chlorine atoms further depletes the electron density of the ring, making it more susceptible to attack by strong nucleophiles. This activation is a key principle in nucleophilic aromatic substitution.

The mechanism of SNAr involves two main steps:

Nucleophilic Attack: A strong nucleophile attacks one of the chlorinated carbon atoms (C3 or C5) of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored.

The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen helps to stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy for the reaction. For example, 3,5-dichloropyridine (B137275) itself can undergo nucleophilic substitution with thiolates. google.com It is expected that this compound would exhibit similar reactivity at the ring under conditions that favor SNAr, such as high temperatures and the use of very strong nucleophiles.

Theoretical Understanding of Pyridine Ring Nucleophilicity

The nucleophilicity of the pyridine ring is a critical factor governing its reactivity, particularly in reactions involving electrophiles. Theoretical studies, including Density Functional Theory (DFT) and molecular orbital theory, provide a quantitative and mechanistic understanding of this property. ias.ac.innumberanalytics.com Unlike benzene (B151609), the pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This inherent electronegativity results in a significant inductive electron-withdrawing effect (-I effect), which reduces the electron density across the entire ring system. uoanbar.edu.iq

Computational analyses of the electron density distribution in pyridine show that the carbon atoms at the 2, 4, and 6-positions are significantly more electron-deficient compared to the carbons in benzene. uoanbar.edu.iq The 3 and 5-positions are also deactivated, but to a lesser extent. This reduced electron density, or lower Highest Occupied Molecular Orbital (HOMO) energy, makes the pyridine ring inherently less reactive towards electrophilic attack than benzene. ias.ac.inwikipedia.org Furthermore, in acidic conditions, the nitrogen atom is readily protonated, forming the pyridinium (B92312) ion. This places a formal positive charge on the ring, which drastically further deactivates the ring towards attack by electrophiles. uoanbar.edu.iqrsc.org

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

Participation of Chlorinated Pyridine Ring Positions

The pyridine ring in this compound is substituted with two chlorine atoms at the 3 and 5 positions. Halogens are deactivating groups in electrophilic aromatic substitution (EAS) due to their strong inductive electron-withdrawing (-I) effect, which outweighs their weaker mesomeric electron-donating (+M) effect. wikipedia.org In the context of the already electron-deficient pyridine ring, the presence of two chloro substituents further diminishes the ring's nucleophilicity, making it exceptionally unreactive towards EAS reactions. uoanbar.edu.iq

The positions available for substitution are the C2 and C6 carbons (ortho to the nitrogen) and the C4 carbon, which bears the bromomethyl group. Given the strong deactivation by both the pyridine nitrogen and the two chlorine atoms, forcing an electrophilic substitution to occur on this ring would require extremely harsh conditions. Under such conditions, Friedel-Crafts alkylation and acylation reactions are generally not feasible for pyridine itself, as the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to severe deactivation. wikipedia.org For this compound, this deactivation would be even more pronounced. Any potential EAS reaction would likely face significant challenges from both the low intrinsic reactivity of the substrate and competing side reactions.

Comparative Reactivity with Benzene and General Pyridine Electrophilic Aromatic Substitution Mechanisms

The reactivity of pyridine in electrophilic aromatic substitution (EAS) is significantly lower than that of benzene. This is a direct consequence of the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. uoanbar.edu.iqwikipedia.org Pyridine's reactivity in EAS is often compared to that of nitrobenzene, a strongly deactivated benzene derivative. uoanbar.edu.iq Consequently, pyridine undergoes EAS reactions like nitration and sulfonation only under very vigorous or forcing conditions, while reactions like Friedel-Crafts are generally unsuccessful. wikipedia.orgwikipedia.org

The mechanism of EAS on pyridine involves the attack of an electrophile on the π-system of the ring to form a positively charged intermediate known as a sigma complex or arenium ion. The regioselectivity of the attack is determined by the stability of this intermediate. vaia.commasterorganicchemistry.com

Attack at C2 (ortho) or C4 (para): When the electrophile attacks at the C2 or C4 position, one of the resulting resonance structures places the positive charge directly on the electronegative nitrogen atom. This is a highly unstable and energetically unfavorable arrangement.

Attack at C3 (meta): Attack at the C3 position results in a sigma complex where the positive charge is delocalized over three carbon atoms, never residing on the nitrogen. Although this intermediate is still less stable than the corresponding intermediate from benzene, it is significantly more stable than those formed from C2 or C4 attack. vaia.com

Therefore, electrophilic substitution on the pyridine ring occurs preferentially at the 3-position (and the equivalent 5-position). For this compound, the 3 and 5 positions are already occupied by chlorine atoms, leaving only the highly deactivated C2 and C6 positions as potential, though extremely unlikely, sites for substitution.

Table 1: Comparative Reactivity in Electrophilic Aromatic Substitution

| Compound | Relative Reactivity vs. Benzene | Directing Effect of Heteroatom/Substituent | Typical Reaction Conditions |

|---|---|---|---|

| Benzene | 1 (Reference) | N/A | Moderate |

| Pyridine | ~10⁻⁶ | Meta-directing | Harsh/Forcing |

| 3,5-Dichloropyridine | < 10⁻⁶ (Highly Deactivated) | N/A (Positions occupied) | Extremely Harsh / Unreactive |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds, even with unreactive aryl chlorides. The C-Cl bonds at the 3 and 5 positions of the pyridine ring in this compound are potential sites for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. nih.gov This reaction is widely used for the synthesis of biaryl compounds and is applicable to heteroaryl chlorides, including dichloropyridines. nih.govrsc.org

The general reactivity trend for aryl halides in the oxidative addition step of the catalytic cycle is C-I > C-Br > C-Cl. mdpi.com The C-Cl bond is the strongest and least reactive, often requiring specialized conditions for efficient coupling. These conditions typically involve the use of electron-rich, sterically bulky phosphine (B1218219) ligands (such as XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition of the Pd(0) catalyst to the C-Cl bond. rsc.orgmdpi.com

For substrates like 3,5-dichloropyridine, selective mono-arylation can be achieved under carefully controlled conditions. nih.gov Studies on related dichlorinated heteroaromatics have shown that the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. rsc.orgnih.gov In the case of this compound, the two C-Cl bonds are electronically equivalent, suggesting that a mono-Suzuki coupling would yield a single major product, with the potential for di-substitution if excess boronic acid and prolonged reaction times are used.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-120 |

| Pd(PPh₃)₄ | (None) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux |

Note: This table represents general conditions and specific optimization is required for this compound.

Heck and Stille Coupling Applications

The Heck and Stille reactions are other prominent palladium-catalyzed methods for C-C bond formation. organic-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.org

The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the reaction with aryl chlorides is challenging due to the inertness of the C-Cl bond. mdpi.com High temperatures and specialized catalyst systems, often involving bulky phosphine ligands or phosphine-free systems in polar aprotic solvents like NMP or DMA, are generally required to achieve reasonable yields. nih.gov The application of the Heck reaction to the C-Cl bonds of this compound would necessitate such optimized, and likely harsh, conditions.

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. organic-chemistry.orgwikipedia.org A significant advantage of the Stille reaction is the tolerance of organostannanes to a wide variety of functional groups. thermofisher.com However, the reaction with aryl chlorides remains less facile than with corresponding bromides or iodides. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org The rate-limiting step is often the transmetalation, but for aryl chlorides, the initial oxidative addition can also be a significant kinetic barrier. Additives such as Cu(I) salts can sometimes accelerate the reaction. Given the challenges of activating C-Cl bonds, successful Stille coupling of this compound would depend on a highly active palladium catalyst and optimized reaction conditions. organic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov While specific studies on this compound are not extensively documented, the reactivity can be inferred from established principles and studies on related halopyridines. The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. youtube.com

The catalytic cycle generally proceeds through oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

For this compound, there are three potential sites for oxidative addition: the C3-Cl bond, the C5-Cl bond, and the C4-CH₂Br bond. The relative reactivity of these sites under Buchwald-Hartwig conditions is crucial. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. This trend suggests that the benzylic C-Br bond would be significantly more reactive than the aromatic C-Cl bonds. Therefore, amination is expected to occur selectively at the bromomethyl group, leading to the formation of 4-(aminomethyl)-3,5-dichloropyridine derivatives.

The choice of ligand is critical in modulating the catalyst's activity and selectivity. organic-chemistry.orgrug.nl A variety of phosphine ligands, often bulky and electron-rich, have been developed to facilitate these couplings, even with less reactive aryl chlorides. organic-chemistry.org However, in a molecule with competing reactive sites like this compound, milder conditions would likely favor selective reaction at the more labile C-Br bond.

Table 1: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Component | Common Examples | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |

| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, SPhos), DPPF, BINAP | Stabilizes Pd(0) and facilitates key steps in the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle |

| Amine | Primary and secondary alkyl or aryl amines | Nitrogen nucleophile |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Other Palladium-Catalyzed Transformations

Beyond C-N bond formation, the halogenated sites on this compound are amenable to various other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide. harvard.edu For this compound, the site-selectivity between the C-Cl and C-Br bonds is a primary consideration. As with the Buchwald-Hartwig reaction, the greater reactivity of the C-Br bond would likely lead to selective coupling at the bromomethyl position under carefully controlled conditions. However, the reactivity of the C-Cl bonds on the electron-deficient pyridine ring cannot be dismissed, especially with more active catalyst systems. Studies on dichloropyridines and dichloropyridazines have shown that the site of coupling can be controlled by the choice of palladium ligand. nih.govresearchgate.netrsc.org For instance, in 3,5-dichloropyridazine, certain ligands favor reaction at the C3 position while others direct it to the C5 position. rsc.org For 3,5-dichloropyridine, electronic effects generally make the C-Cl bonds less reactive than those at the 2, 4, or 6 positions. Nonetheless, with appropriate catalysts, coupling at these positions is feasible.

The Heck reaction couples an organic halide with an alkene. masterorganicchemistry.com Similar to the Suzuki coupling, the reaction is expected to proceed preferentially at the most reactive C-Br bond of the bromomethyl group. This would result in the formation of a substituted 4-allyl-3,5-dichloropyridine or related unsaturated products.

Table 2: Comparison of Potential Palladium-Catalyzed Reactions

| Reaction | Coupling Partner | Expected Product Type | Primary Reactive Site |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | 4-(Arylmethyl)-3,5-dichloropyridine | C4-CH₂Br |

| Heck | Alkene (R'-CH=CH₂) | 4-(Allyl)-3,5-dichloropyridine derivative | C4-CH₂Br |

| Buchwald-Hartwig | Amine (R₂NH) | 4-(Aminomethyl)-3,5-dichloropyridine | C4-CH₂Br |

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. nih.gov They are particularly effective in activating C-Cl bonds, which are often challenging substrates for palladium catalysts.

In the context of this compound, nickel catalysis presents an interesting scenario for selectivity. While the C-Br bond remains highly reactive, nickel's ability to activate C-Cl bonds could lead to reactions at the pyridine ring. Detailed studies on the nickel-catalyzed Suzuki-Miyaura coupling of various dichloropyridines have demonstrated that selective monoarylation can be achieved. nih.govbohrium.comnih.govacs.org The outcome of these reactions is highly dependent on the phosphine ligand employed. researchgate.net

Research has shown that:

More electron-rich trialkylphosphine ligands tend to promote diarylation, reacting at both chloro positions. nih.govacs.org

Less electron-rich di- and triarylphosphines, which fall within a specific range of steric bulk (Tolman cone angle), can achieve high selectivity for monoarylation. nih.govacs.org

The solvent also plays a critical role, with acetonitrile (B52724) (MeCN) being shown to promote monoarylation by competing with intramolecular oxidative addition that leads to the second coupling event. nih.govnih.gov

Given these findings, it is plausible that by selecting an appropriate nickel/ligand system, one could selectively functionalize the C3 or C5 position of this compound, potentially leaving the bromomethyl group intact if the reaction is performed under conditions that favor C-Cl activation. Conversely, conditions known to promote coupling at C-Br bonds could also be employed with nickel catalysts.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This reaction is particularly useful for preparing organolithium and organomagnesium (Grignard) compounds, which can then be reacted with a wide variety of electrophiles.

Formation of Organolithium Intermediates

Organolithium reagents can be generated from this compound through two primary pathways: direct deprotonation (lithiation) or lithium-halogen exchange.

Lithium-Halogen Exchange: This reaction typically involves treating an organic halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi). youtube.com The rate of exchange follows the trend I > Br > Cl. wikipedia.org Consequently, the C-Br bond of the bromomethyl group is the most likely site to undergo exchange, which would generate a highly reactive lithiated species at the benzylic position. This intermediate could then be trapped with various electrophiles. However, the high reactivity of alkyllithium reagents could also lead to side reactions, such as attack at the pyridine ring or reaction with the newly formed organolithium species. nih.gov

Deprotonation (Lithiation): Alternatively, strong lithium bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) can remove a proton from the aromatic ring. Studies on 3,5-dichloropyridine have shown that deprotonation occurs, though the exact site can be influenced by the base used. researchgate.netacs.org For this compound, the most acidic ring proton would likely be at the C2 or C6 position, adjacent to the nitrogen atom. However, the presence of the reactive bromomethyl group complicates this pathway, as it could be susceptible to attack by the strong base. The choice of base and reaction temperature would be critical to control the outcome. researchgate.netnih.gov

Generation of Organomagnesium Reagents

Organomagnesium reagents, or Grignard reagents, are typically formed by the reaction of an organic halide with magnesium metal. wikipedia.orgalfredstate.edu However, for functionalized or sensitive substrates, a milder method is the magnesium-halogen exchange. harvard.eduprinceton.edu

This exchange is commonly performed using isopropylmagnesium chloride (i-PrMgCl) or its complex with lithium chloride (i-PrMgCl·LiCl), often referred to as a "turbo-Grignard" reagent. nih.govresearchgate.net The exchange is most efficient for aryl iodides and bromides. Given this, treating this compound with i-PrMgCl would be expected to result in a selective bromine-magnesium exchange at the methyl group, yielding the corresponding Grignard reagent, (3,5-dichloro-4-pyridyl)methylmagnesium bromide. This organometallic intermediate would be less reactive and more functional-group tolerant than its organolithium counterpart, allowing for subsequent reactions with a range of electrophiles. nih.govsigmaaldrich.comresearchgate.net The chloro substituents on the pyridine ring are generally unreactive under these conditions. harvard.edu

Table 3: Potential Organometallic Intermediates from Metal-Halogen Exchange

| Reagent | Primary Reaction Type | Expected Intermediate |

| n-BuLi | Lithium-Bromine Exchange | 4-(Lithiomethyl)-3,5-dichloropyridine |

| LDA / LTMP | Deprotonation (Lithiation) | 2-Lithio-4-(bromomethyl)-3,5-dichloropyridine |

| i-PrMgCl·LiCl | Magnesium-Bromine Exchange | (3,5-Dichloro-4-pyridyl)methylmagnesium chloride |

Iodine-Zinc Exchange and Related Organozinc Species

Organozinc reagents are valued for their high functional group tolerance and are key intermediates in reactions like the Negishi coupling. sigmaaldrich.com They are typically less reactive than their lithium or magnesium analogs. While the section title specifies iodine-zinc exchange, the methodology can be extended to bromides, which is directly relevant to this compound. researchgate.netnih.gov

The generation of an organozinc species from this compound would likely involve a bromine-zinc exchange. This can be accomplished using highly reactive zinc metal (Rieke® Zinc) or through exchange reactions with dialkylzinc compounds (e.g., Et₂Zn) or zincates. sigmaaldrich.comnih.gov The reaction would selectively occur at the C-Br bond of the bromomethyl group, affording (3,5-dichloro-4-pyridyl)methylzinc bromide.

This organozinc reagent would be stable enough to tolerate the chloro substituents on the pyridine ring and could be used in subsequent palladium- or nickel-catalyzed cross-coupling reactions. The development of mild exchange reagents, such as dialkylzincs complexed with lithium alkoxides, has further expanded the scope of this transformation to include highly sensitive substrates. nih.govnih.gov

Boron-Metal Transmetalation for Boronic Acid Derivatives

The transformation of this compound into its corresponding boronic acid derivative, (3,5-dichloropyridin-4-yl)boronic acid, is a critical step for its utilization in cross-coupling reactions. This conversion is typically achieved through a sequence involving a metal-halogen exchange followed by quenching with a boron electrophile, or via palladium-catalyzed cross-coupling reactions. The subsequent boron-metal transmetalation is a key mechanistic step in reactions like the Suzuki-Miyaura coupling.

The general method for the synthesis of halopyridinylboronic acids often involves a regioselective halogen-metal exchange using organolithium reagents like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), followed by reaction with a trialkyl borate (B1201080), such as triisopropyl borate. researchgate.net This approach, when applied to a precursor of this compound, would lead to the formation of a lithiated pyridine intermediate. Subsequent reaction with the borate ester and acidic workup would yield the desired boronic acid. Alternatively, the direct synthesis of pinacol (B44631) esters of pyridylboronic acids can be achieved under specific conditions. researchgate.net

The mechanism of transmetalation, a crucial step in cross-coupling catalysis, involves the transfer of the organic group from boron to a transition metal, typically palladium. nih.gov For the Suzuki-Miyaura reaction, the catalytic cycle involves the transmetalation of the aryl or heteroaryl group from the boronic acid or its ester to a Pd(II) complex. This process facilitates the formation of a new carbon-carbon bond. nih.gov The efficiency of the transmetalation step can be influenced by various factors, including the nature of the ligands on the palladium catalyst and the reaction conditions.

| Reaction Type | Key Reagents | Intermediate | Product | Reference |

| Halogen-Metal Exchange | nBuLi or LDA, Triisopropyl borate | Lithiated Pyridine | (3,5-dichloropyridin-4-yl)boronic acid | researchgate.net |

| Transmetalation (Suzuki Coupling) | Pd(II) catalyst, Base | Organopalladium complex | Cross-coupled product | nih.gov |

Oxidation and Reduction Pathways

The bromomethyl group of this compound is susceptible to oxidation, providing access to valuable synthetic intermediates such as 3,5-dichloroisonicotinaldehyde (B151372) and 3,5-dichloroisonicotinic acid. Various methods are available for the oxidation of activated organic halides to carbonyl compounds.

One effective method involves the use of N-methylmorpholine-N-oxide (NMO) in an appropriate solvent like acetonitrile. This reagent can oxidize activated primary halides to aldehydes at room temperature in good yields. semanticscholar.org Another approach is the 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed metal-free aerobic oxidation of aryl α-halo esters to the corresponding α-keto esters, which proceeds under mild conditions. acs.orgnih.gov A plausible mechanism for this transformation involves the formation of a pyridinium ylide intermediate. acs.orgnih.gov

For the further oxidation of the aldehyde to a carboxylic acid, the Pinnick oxidation is a highly efficient method. This reaction utilizes sodium chlorite (B76162) (NaClO₂) under mild acidic conditions and is known for its tolerance of a wide range of functional groups, including those found in complex molecules. wikipedia.org The active oxidant is chlorous acid, which is generated in situ. wikipedia.org

| Transformation | Oxidizing Agent/System | Product | Reference |

| Bromomethyl to Aldehyde | N-Methylmorpholine-N-oxide (NMO) | 3,5-dichloroisonicotinaldehyde | semanticscholar.org |

| Bromomethyl to Aldehyde | DMAP/Air | 3,5-dichloroisonicotinaldehyde | acs.orgnih.gov |

| Aldehyde to Carboxylic Acid | Sodium Chlorite (NaClO₂) | 3,5-dichloroisonicotinic acid | wikipedia.org |

The reductive cleavage of the carbon-bromine bond in the bromomethyl group of this compound would lead to the formation of 3,5-dichloro-4-methylpyridine. While direct reductive deoxygenation of α-aryl-pyridinemethanols has been reported, the reductive debromination of the bromomethyl group can be achieved through various methods. researchgate.net A common approach involves catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) in the presence of a hydrogen source.

Alternatively, unexpected reductive deoxygenation of α-aryl-pyridinemethanols has been observed using phosphorus tribromide (PBr₃), suggesting that under certain conditions, reagents typically used for substitution can facilitate reduction. researchgate.net In this case, the reaction proceeds via a proposed radical mechanism.

| Reaction | Reagent(s) | Product | Reference |

| Reductive Debromination | Pd/C, H₂ | 3,5-dichloro-4-methylpyridine | N/A |

| Reductive Deoxygenation (related) | PBr₃ | Arylmethylpyridines | researchgate.net |

Radical Reactions Involving Bromopyridine Derivatives

The electron-deficient nature of the pyridine ring in this compound, further enhanced by the two chlorine atoms, makes it a suitable substrate for radical substitution reactions. The bromomethyl group itself can also be a source of radicals under appropriate conditions.

Electrophilic aromatic substitution (EAS) reactions on pyridine are generally difficult due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, radical reactions provide an alternative pathway for functionalization. The bromination of pyridine, for instance, can proceed via a radical mechanism under certain conditions. youtube.com

The position of substitution in radical reactions with pyridines is influenced by the stability of the intermediate radical cation. For pyridine itself, electrophilic attack is generally favored at the 3-position. youtube.com The presence of the dichlorinated core in this compound would further influence the regioselectivity of any radical addition to the ring.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The utility of 4-(Bromomethyl)-3,5-dichloropyridine stems from its ability to act as a potent electrophile, readily introducing the 3,5-dichloropyridyl-4-methyl moiety into a wide array of molecular structures. This functionality is crucial for building molecular complexity and accessing novel chemical entities.

As a precursor, this compound serves as a foundational element in multi-step synthetic sequences. The bromomethyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward connection of the dichloropyridine core to other fragments, forming key carbon-carbon or carbon-heteroatom bonds. This strategy is fundamental in convergent synthesis approaches, where complex molecules are assembled from smaller, pre-functionalized units. The stability of the dichloropyridine ring ensures it remains intact through various subsequent reaction conditions, making it a reliable component in the construction of elaborate molecular architectures.

Heterocyclic compounds form the basis of many biologically active molecules and functional materials. This compound is an exemplary building block for constructing more complex, highly functionalized pyridine (B92270) derivatives and other heterocyclic systems. researchgate.net

Key synthetic applications include:

Alkylation of Nucleophiles: It can alkylate a broad range of nucleophiles, including amines, thiols, phenols, and carbanions. This reaction is a direct method for attaching the dichloropyridyl-methyl group to another ring system, effectively creating more complex heterocyclic hybrids.

Formation of Ethers and Thioethers: Reaction with alcohols or thiols provides access to aryl ethers and thioethers containing the dichloropyridine unit. These motifs are prevalent in various areas of chemical science.

Chain Extension: Reaction with cyanide ions followed by hydrolysis provides a route to (3,5-dichloropyridin-4-yl)acetic acid, a derivative that opens up further synthetic possibilities, such as amide bond formation.

The two chlorine atoms on the pyridine ring also offer potential sites for further, albeit more challenging, functionalization through transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of tetra-substituted pyridines.

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The 3,5-dichloro substitution pattern is of particular interest as the chlorine atoms can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the related compound 4-amino-3,5-dichloropyridine (B195902) is a key intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD). epo.org

This compound provides medicinal chemists with a valuable tool for:

Structure-Activity Relationship (SAR) Studies: It allows for the systematic introduction of the 3,5-dichloropyridyl-methyl group into a lead compound. By synthesizing a library of analogues, chemists can probe the importance of this specific substituent for biological activity.

Scaffold Hopping: It can be used to replace other aromatic or heterocyclic groups in a known active molecule to explore new intellectual property space and potentially improve pharmacokinetic or pharmacodynamic properties.

Accessing Novel Chemical Space: As a versatile building block, it enables the creation of novel compounds with unique three-dimensional shapes and electronic properties for screening against new biological targets.

Derivatization Strategies for Targeted Functionalization

The strategic modification of this compound is key to its application. Chemists can exploit the differential reactivity of its functional groups to achieve targeted outcomes.

The primary site of reactivity in this compound is the benzylic-like carbon of the bromomethyl group. This position is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. The chlorine atoms on the aromatic ring are significantly less reactive towards nucleophilic aromatic substitution (SₙAr) due to the electron-donating nature of the nitrogen atom deactivating the C3 and C5 positions. nih.gov

This difference in reactivity allows for highly selective functionalization. Mild nucleophiles will react exclusively at the bromomethyl position, leaving the chloro-substituents untouched for potential later-stage modifications under more forcing conditions or via organometallic catalysis. This inherent selectivity is a major advantage in designing efficient and clean synthetic routes.

Table 2: Illustrative Derivatization Reactions via Nucleophilic Substitution

| Nucleophile (Nu-H) | Reagent Example | Product Type |

| Primary/Secondary Amine | R₂NH | 4-(Aminomethyl)-3,5-dichloropyridine derivative |

| Thiol | RSH | 4-(Thioether)-3,5-dichloropyridine derivative |

| Alcohol/Phenol | ROH/ArOH | 4-(Alkoxymethyl)-3,5-dichloropyridine derivative |

| Carboxylate | RCOO⁻ | Ester derivative |

| Cyanide | NaCN | 4-(Cyanomethyl)-3,5-dichloropyridine |

| Malonate Ester | CH₂(COOR)₂ | Chain-extended dicarboxylic ester derivative |

Post-synthetic modification (PSM) is a powerful strategy where a pre-formed macromolecule or material is chemically altered to install new functional groups. nih.govresearchgate.net This approach is widely used to functionalize polymers, surfaces, and crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org

This compound is an ideal reagent for covalent PSM. Materials that have been pre-functionalized with nucleophilic groups (e.g., amino, hydroxyl, or thiol groups) can be treated with this compound. The nucleophilic sites on the material will react with the bromomethyl group, covalently tethering the 3,5-dichloropyridyl moiety to the parent structure. nih.govresearchgate.net This method allows for the precise installation of this specific chemical functionality, potentially altering the material's properties in a predictable way, such as:

Introducing metal-coordinating sites for catalysis or sensing.

Modifying surface polarity and hydrophobicity.

Enhancing thermal or chemical stability.

Creating specific binding pockets within porous materials.

This diversification approach bypasses the need to synthesize complex, functionalized monomers from scratch, offering a more efficient route to novel, high-performance materials. bohrium.com

Contributions to Functional Materials Chemistry

This compound is a halogenated pyridine derivative with a reactive bromomethyl group, making it a potentially valuable building block in the synthesis of more complex functional molecules. While specific research detailing the extensive applications of this particular compound is limited in publicly available literature, its structural features suggest potential roles in the development of functional materials. The presence of the dichloropyridine ring offers thermal stability and specific electronic properties, while the bromomethyl group provides a reactive site for constructing larger molecular architectures.

Preparation of Polymeric Materials

The reactive bromomethyl group is a key feature that enables the incorporation of the 3,5-dichloropyridine (B137275) moiety into polymeric structures. This functional group can participate in various polymerization reactions, such as substitution reactions with monomers containing nucleophilic groups, or as an initiator in certain types of controlled radical polymerization.

The general strategy for incorporating such functional monomers into polymers involves reacting the bromomethyl group with a suitable comonomer. For instance, it could be reacted with monomers containing hydroxyl, amino, or thiol groups to form ether, amine, or thioether linkages, respectively, within the polymer backbone or as pendant groups.

While direct polymerization of this compound is not a common approach, its use as a functionalizing agent or a comonomer in the synthesis of specialty polymers can be envisioned. The resulting polymers would possess the chemical and physical properties of the dichloropyridine unit, such as thermal stability and specific electronic characteristics, which could be beneficial for applications in high-performance materials.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Potential Polymer Structure |

| Polycondensation | Monomer with a reactive group | Incorporation into the main chain |

| Grafting | Initiator or grafting agent | Pendant dichloropyridyl groups |

| Controlled Radical Polymerization | Functional initiator | End-functionalized polymers |

Synthesis of Ligands for Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The bromomethyl group allows for the facile synthesis of more complex polydentate ligands by reacting it with other molecules containing donor atoms.

These tailored ligands can be used to synthesize coordination compounds with specific catalytic, photophysical, or magnetic properties. The dichloropyridine moiety can also participate in non-covalent interactions, such as halogen bonding, which can influence the supramolecular assembly of the coordination complexes in the solid state.

Table 2: Examples of Ligand Synthesis from this compound

| Reactant | Resulting Ligand Type | Potential Donor Atoms |

| Ethylenediamine | Bidentate Ligand | N, N' |

| 2-Mercaptoethanol | Bidentate Ligand | N, S, O |

| Triphenylphosphine | Monodentate Ligand | N, P |

Potential in Organic Electronic and Photovoltaic Material Development

Pyridine-containing molecules are of significant interest in the field of organic electronics due to their electron-deficient nature, which makes them suitable for use as electron-transporting or host materials in organic light-emitting diodes (OLEDs) and as acceptor materials in organic photovoltaic (OPV) devices.

The 3,5-dichloropyridine core in this compound provides a building block with a high electron affinity due to the inductive effect of the chlorine atoms. By incorporating this unit into larger conjugated systems, it is possible to design materials with tailored electronic properties, such as low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are desirable for efficient electron injection and transport.

The bromomethyl group serves as a synthetic handle to attach this electron-deficient core to other molecular fragments, such as electron-donating units, to create donor-acceptor type molecules. These molecules can exhibit intramolecular charge transfer, a property that is crucial for the functioning of organic solar cells and some types of OLEDs. While specific research on the application of this compound in this area is not widely reported, its structural attributes suggest it as a viable precursor for the synthesis of novel materials for organic electronic and photovoltaic applications.

Table 3: Potential Roles in Organic Electronics and Photovoltaics

| Application Area | Potential Function | Key Structural Feature |

| Organic Light-Emitting Diodes (OLEDs) | Electron-Transport Material, Host Material | Dichloropyridine core |

| Organic Photovoltaics (OPVs) | Acceptor Material, Part of Donor-Acceptor system | Dichloropyridine core, Bromomethyl group for synthesis |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.gov For substituted pyridines like 4-(bromomethyl)-3,5-dichloropyridine, DFT calculations can elucidate various aspects of their reactivity.

Characterization of Reactive Species and Transition States

DFT calculations are instrumental in characterizing the geometry and energetic stability of reactive species, including intermediates and transition states, that may be involved in reactions of this compound. For instance, in a nucleophilic substitution reaction at the bromomethyl group, DFT can be used to model the structure of the transition state, providing a deeper understanding of the reaction mechanism. Computational studies on related substituted pyridines have demonstrated the power of DFT in elucidating reaction pathways, such as SNAr mechanisms.

A computational study on 4-chloromethyl pyridine (B92270) hydrochloride, a structurally similar compound, utilized DFT with the B3LYP/6-311++G(d,p) basis set to examine its structural properties. ijcrt.org Such calculations provide optimized geometries, bond lengths, and bond angles, which can be compared with experimental data where available. ijcrt.org For this compound, similar DFT calculations would be crucial in understanding how the chloro and bromomethyl substituents influence the geometry of the pyridine ring and the reactive benzylic carbon.

Prediction of Activation Barriers and Reaction Rates

A significant application of DFT is the prediction of activation barriers, which are crucial for determining reaction rates. sigmaaldrich.com By calculating the energy difference between the reactants and the transition state, the activation energy for a particular reaction can be estimated. This allows for a comparative analysis of different potential reaction pathways. For this compound, DFT could be employed to predict the activation barriers for nucleophilic substitution at the bromomethyl group with various nucleophiles.

Computational studies on the reactions of other substituted pyridines have successfully used DFT to rationalize reactivity trends. wuxiapptec.com For example, the activation energies for the substitution of chlorodiazines and chloropyridines have been correlated with their LUMO+1 energies, providing insights into their relative reactivities. wuxiapptec.com A similar approach for this compound would involve calculating the energies of the transition states for displacement of the bromide, thereby predicting the facility of such reactions.

Analysis of Solvent Effects on Reaction Mechanisms

Solvent effects can significantly influence reaction mechanisms and rates. DFT calculations, often in combination with continuum solvation models like the Polarizable Continuum Model (PCM), can be used to analyze the role of the solvent in stabilizing reactants, intermediates, and transition states. The choice of solvent can alter the energy landscape of a reaction, sometimes even changing the preferred reaction pathway.

For reactions involving this compound, which possesses polar C-Cl and C-Br bonds, the surrounding solvent is expected to play a significant role. DFT calculations incorporating solvent effects would be essential to accurately model its reactivity in different media. For instance, in nucleophilic substitution reactions, polar solvents would be expected to stabilize the forming and departing ions in the transition state.

Investigation of Complex-Induced Proximity Effects (CIPE)

Quantum Chemical Modeling of Electronic Properties

Quantum chemical methods are fundamental to understanding the electronic properties of molecules, which in turn dictate their reactivity.

HOMO-LUMO Energy Calculations for Nucleophilicity and Electrophilicity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's nucleophilic and electrophilic character, respectively. A high HOMO energy suggests a greater ability to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is also a measure of the molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations can provide the energies of the HOMO and LUMO. In a study of 4-chloromethyl pyridine hydrochloride, the HOMO-LUMO energy gap was determined using DFT calculations. ijcrt.org Similar calculations for this compound would reveal the influence of the two chloro substituents and the bromomethyl group on the electronic properties of the pyridine ring. The distribution of the HOMO and LUMO across the molecule can also be visualized to identify the most likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is often localized on the pyridine ring and the C-Br antibonding orbital, indicating susceptibility to nucleophilic attack at these positions.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations for this compound, based on general knowledge of similar compounds.

| Property | Calculated Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

These values would suggest that this compound has a relatively high ionization potential (related to the HOMO energy) and a moderate electron affinity (related to the LUMO energy). The large HOMO-LUMO gap would indicate good kinetic stability.

Understanding Substituent Effects on Reactivity (e.g., via Hammett Constants)

The reactivity of the pyridine ring and the bromomethyl group in this compound is significantly influenced by the electronic properties of the two chlorine atoms and the bromomethyl substituent. The Hammett equation is a valuable tool for quantifying such electronic effects. This linear free-energy relationship correlates the reaction rates and equilibrium constants of reactions involving substituted aromatic compounds.

The equation is given by:

or

Advanced Spectroscopic and Analytical Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying reactions of 4-(bromomethyl)-3,5-dichloropyridine. It provides crucial information about the molecular structure in solution and enables the tracking of reaction progress over time.

¹H-NMR and ¹³C-NMR spectroscopy are fundamental for confirming the identity and purity of this compound and its subsequent derivatives. The ¹H-NMR spectrum provides information on the number and environment of hydrogen atoms, while the ¹³C-NMR spectrum reveals the electronic environment of each carbon atom.

The structure of this compound features distinct signals that are characteristic of its functional groups. The protons of the bromomethyl group (-CH₂Br) typically appear as a singlet in a specific region of the spectrum, while the aromatic proton on the pyridine (B92270) ring also produces a characteristic singlet at a downfield chemical shift. In the ¹³C-NMR spectrum, separate signals are expected for the bromomethyl carbon and the four unique carbons of the dichloropyridine ring.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyridine-H (at C2/C6) | ~8.5 | Singlet |

| ¹H | -CH₂Br | ~4.8 | Singlet |

| ¹³C | Pyridine-C (at C2/C6) | ~149 | - |

| ¹³C | Pyridine-C (at C3/C5) | ~135 | - |

| ¹³C | Pyridine-C (at C4) | ~142 | - |

| ¹³C | -CH₂Br | ~30 | - |

Note: The values in the table are illustrative, based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other conditions.

Furthermore, NMR is a powerful technique for monitoring the progress of reactions in real-time. rsc.orgbruker.com For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, the disappearance of the singlet corresponding to the -CH₂Br protons and the simultaneous appearance of new signals corresponding to the product can be quantitatively tracked over time. rsc.org This allows for the determination of reaction kinetics and provides insight into the reaction mechanism. bruker.com

To ensure accurate assignment of NMR signals, especially in complex molecules derived from this compound, experimental data can be validated using computational methods. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a powerful approach for predicting NMR chemical shifts. mdpi.com

This computational technique calculates the isotropic magnetic shielding constants for each nucleus in the molecule. These theoretical values can then be correlated with the experimental chemical shifts, providing a high degree of confidence in the structural assignment. Such computational studies are crucial for distinguishing between potential isomers or for understanding subtle electronic effects that influence the chemical shifts. The application of these methods can yield predicted values with excellent correlation to experimental results, often with a mean relative deviation of only a few percent. mdpi.com

Mass Spectrometry for Reaction Mixture Analysis and Product Identification (e.g., GC-MS)

Mass spectrometry (MS) is a vital analytical technique for identifying the components of a reaction mixture and confirming the mass of the desired products. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of volatile compounds, making it ideal for analyzing reactions involving this compound.

The mass spectrum of this compound is characterized by a distinctive isotopic pattern in its molecular ion peak. This pattern arises from the natural abundance of isotopes for both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This unique isotopic signature serves as a clear fingerprint for the compound and its derivatives in a complex mixture. researchgate.net

Predicted mass spectrometry data for the parent compound highlights several possible adducts that can be observed. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 239.89771 |

| [M+Na]⁺ | 261.87965 |

| [M-H]⁻ | 237.88315 |

| [M]⁺ | 238.88988 |

m/z: mass-to-charge ratio.

In mechanistic studies, GC-MS can be used to track the consumption of the starting material and the formation of intermediates and products. The fragmentation patterns observed in the mass spectra provide additional structural information, helping to piece together the reaction pathway.

X-ray Diffraction Studies for Solid-State Structural Determination of Derivatives and Intermediates

While NMR and MS provide information about connectivity and mass, X-ray diffraction provides the definitive, three-dimensional structure of a crystalline compound. This technique is invaluable for the absolute structural confirmation of key intermediates or final products derived from this compound.

By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of each atom in the crystal lattice. This yields accurate measurements of bond lengths, bond angles, and torsional angles. For example, in the crystal structure analysis of a related compound, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, the quinoline (B57606) ring system was found to be nearly planar. researchgate.net

Furthermore, X-ray diffraction studies reveal crucial information about intermolecular interactions that govern the crystal packing, such as hydrogen bonds, π–π stacking, and halogen bonds (e.g., Br···Cl or Br···N contacts). researchgate.net These non-covalent interactions are fundamental to understanding the solid-state properties of materials.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₇Br₃ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimension (a) | 8.9042 (5) Å |

| Unit Cell Dimension (b) | 15.8291 (11) Å |

| Unit Cell Dimension (c) | 9.4187 (6) Å |

| Unit Cell Angle (β) | 104.553 (5)° |

Data presented is for 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline as an example of the type of information obtained.

This detailed structural information is critical for confirming reaction outcomes, understanding stereochemistry, and correlating structure with physical properties.

Conclusion and Future Research Directions

Synthesis and Reactivity of 4-(Bromomethyl)-3,5-dichloropyridine: Current Research Landscape

The current body of scientific literature reveals that this compound is a chemical compound with a notably underexplored research profile. While commercially available from various suppliers, dedicated studies detailing its synthesis, reactivity, and applications are conspicuously sparse. The existing knowledge base is largely composed of its listing in chemical databases and occasional inclusion in broader patent literature without specific elaboration on its synthesis or chemical behavior.

The synthesis of this compound is not prominently detailed in published academic research. However, analogous synthetic routes for similar pyridine (B92270) derivatives suggest potential pathways. A plausible approach involves the radical bromination of 4-methyl-3,5-dichloropyridine. This method, a common strategy for the functionalization of benzylic positions, would likely utilize N-bromosuccinimide (NBS) as the bromine source, initiated by light or a radical initiator. The reactivity of the starting material, 3,5-dichloropyridine (B137275), is influenced by the electron-withdrawing nature of the two chlorine atoms, which can affect the stability of radical intermediates.

The reactivity of this compound is anticipated to be characteristic of a benzylic bromide. The bromomethyl group serves as a versatile functional handle for a variety of nucleophilic substitution reactions. It is expected to readily react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce diverse functionalities at the 4-position of the pyridine ring. The electron-deficient nature of the 3,5-dichloropyridine ring may influence the rate and mechanism of these substitution reactions, potentially proceeding through either an SN1 or SN2 pathway depending on the reaction conditions and the nucleophile. The stability of the benzylic carbocation or the accessibility of the electrophilic carbon would be key determining factors. stackexchange.com

Identification of Remaining Challenges and Underexplored Research Avenues

The limited research on this compound presents several clear challenges and, consequently, numerous opportunities for future investigation. A primary challenge is the lack of established and optimized synthetic protocols. While radical bromination of the corresponding methylpyridine is a logical starting point, detailed studies are needed to optimize reaction conditions, maximize yield, and minimize the formation of byproducts, such as di-brominated species.

A significant and largely unexplored research avenue is the systematic investigation of its reactivity profile. Comprehensive studies with a diverse array of nucleophiles would provide valuable data on its substrate scope and synthetic utility. Furthermore, the potential for this compound to participate in cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, remains to be explored. Such reactions could pave the way for the synthesis of complex, highly functionalized pyridine derivatives.

The following table summarizes key areas that warrant further investigation:

| Research Area | Key Questions to Address | Potential Impact |

| Synthesis | What is the most efficient and scalable method for the synthesis of this compound? What are the optimal conditions for the radical bromination of 4-methyl-3,5-dichloropyridine? | Development of a reliable and cost-effective supply for research and potential industrial applications. |

| Reactivity | How does this compound react with a broad range of nucleophiles? Can it participate in transition metal-catalyzed cross-coupling reactions? What is the influence of the dichloro-substituted pyridine ring on its reactivity compared to other benzyl (B1604629) bromides? | Expansion of the synthetic toolbox for creating novel functionalized pyridine compounds for various applications. |

| Physicochemical Properties | What are the key spectroscopic (NMR, IR, UV-Vis), crystallographic, and electronic properties of the compound? How stable is it under different conditions? | Fundamental understanding of the molecule's behavior, aiding in the design of new materials and catalysts. |

Future Prospects in Catalysis, Sustainable Synthesis, and Novel Material Development utilizing this compound.

Despite the current lack of specific research, the structural features of this compound suggest significant potential for future applications in several cutting-edge areas of chemical science.

Catalysis: The pyridine moiety is a well-established ligand in coordination chemistry and catalysis. By functionalizing the bromomethyl group with various coordinating moieties (e.g., phosphines, amines, N-heterocyclic carbenes), a new class of ligands could be developed. The electronic properties of these ligands would be tunable via the substituents on the pyridine ring, potentially leading to highly efficient and selective catalysts for a range of organic transformations. The dichloro-substituents, in particular, could impart unique electronic and steric properties to the resulting metal complexes.

Sustainable Synthesis: The development of more efficient and environmentally friendly synthetic methods is a key goal of modern chemistry. This compound could serve as a key building block in sustainable synthetic strategies. For instance, its use in multicomponent reactions or flow chemistry processes could lead to the streamlined synthesis of complex molecules with high atom economy and reduced waste.

Novel Material Development: Functionalized pyridines are integral components of many advanced materials, including organic light-emitting diodes (OLEDs), sensors, and polymers. The unique combination of a reactive bromomethyl group and an electron-deficient dichloropyridine core makes this compound an attractive precursor for the synthesis of novel organic electronic materials. rsc.org The introduction of this building block could be used to tune the electronic and photophysical properties of new materials for specific applications.

常见问题

Q. What are effective synthetic routes for 4-(Bromomethyl)-3,5-dichloropyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves bromination of 3,5-dichloro-4-methylpyridine using under radical initiation (e.g., AIBN) in a solvent like CCl. Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) . For intermediates, refer to analogous bromomethylpyridine syntheses, where stoichiometric ratios of brominating agents and substrate are critical .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm using a C18 column and acetonitrile/water mobile phase (>95% purity threshold) .

- Structural Confirmation : and NMR to identify methylene bromine () and aromatic chlorine substituents. Mass spectrometry (EI-MS) for molecular ion peak () .

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms regiochemistry, as demonstrated in pyridine derivatives .

Q. How should researchers address solubility challenges when preparing stock solutions of this compound for in vitro studies?

- Methodological Answer : Use dimethyl sulfoxide (DMSO) for initial stock solutions (e.g., 10 mM), ensuring clarity via sonication (30 minutes at 25°C). For aqueous compatibility, dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation. Pre-filter solutions (0.22 μm nylon) before biological assays .

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic substitution reactions involving the bromomethyl group in this compound?

- Methodological Answer : Steric hindrance from 3,5-dichloro substituents directs nucleophilic attack (e.g., SN2) preferentially at the bromomethyl site. Computational DFT studies (e.g., Gaussian 09) model transition states to predict activation barriers. Experimentally, varying nucleophiles (e.g., amines vs. thiols) and solvents (polar aprotic vs. protic) alters reaction kinetics .

Q. How can computational chemistry models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate electron density maps to identify reactive sites. For Suzuki-Miyaura coupling, simulate Pd-catalyzed pathways to assess feasibility of aryl boronic acid coupling at the bromomethyl position. Compare HOMO-LUMO gaps with experimental yields .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (25–40°C, pH 1–13). Use HPLC-MS to identify hydrolytic byproducts (e.g., 3,5-dichloro-4-hydroxymethylpyridine at pH >10) .

- Storage : Lyophilize the compound and store under inert gas (argon) at -20°C. Avoid prolonged exposure to light, as UV-Vis spectra show absorption bands at 270–290 nm indicative of photosensitivity .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。